UDM-001651

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

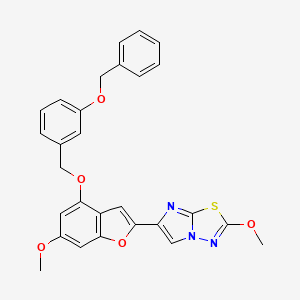

C28H23N3O5S |

|---|---|

Peso molecular |

513.6 g/mol |

Nombre IUPAC |

2-methoxy-6-[6-methoxy-4-[(3-phenylmethoxyphenyl)methoxy]-1-benzofuran-2-yl]imidazo[2,1-b][1,3,4]thiadiazole |

InChI |

InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3 |

Clave InChI |

LFOIDLOIBZFWDO-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C(O2)C3=CN4C(=N3)SC(=N4)OC)C(=C1)OCC5=CC(=CC=C5)OCC6=CC=CC=C6 |

Origen del producto |

United States |

Foundational & Exploratory

UDM-001651: A Comprehensive Technical Guide to its Mechanism of Action as a PAR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the mechanism of action of UDM-001651, a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). The information presented is collated from key preclinical studies to provide a thorough resource for researchers in thrombosis, hemostasis, and GPCR-targeted drug discovery.

Core Mechanism of Action

This compound is a small molecule inhibitor that potently and selectively antagonizes the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR) expressed on platelets. PAR4 is a key receptor for thrombin, a crucial enzyme in the coagulation cascade. Upon activation by thrombin, PAR4 initiates a signaling cascade that leads to platelet aggregation and thrombus formation. This compound exerts its antithrombotic effects by blocking the activation of PAR4, thereby inhibiting downstream signaling and subsequent platelet aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound

| Assay Type | Agonist | Species | IC50 (nM) |

| PAR4 Calcium Flux | PAR4-AP (AYPGKF-NH2) | Human | 2.4 |

| Platelet Aggregation | γ-Thrombin | Human (Platelet-Rich Plasma) | 25 |

Table 2: Selectivity Profile of this compound

| Target | Agonist | Species | Activity/Selectivity |

| PAR1 | Thrombin | Human | Highly selective for PAR4 over PAR1 |

Table 3: In Vivo Antithrombotic Efficacy of this compound in a Monkey Thrombosis Model

| Treatment Group | Dosing | Thrombotic Occlusion | Bleeding Time |

| This compound | Orally bioavailable | Robust antithrombotic efficacy | No prolongation of kidney bleeding time |

| Vehicle Control | - | - | - |

Signaling Pathway

The signaling pathway of PAR4 activation and its inhibition by this compound is depicted below. Thrombin cleaves the N-terminal domain of PAR4, exposing a tethered ligand that binds to the receptor and initiates downstream signaling through Gq and G12/13 pathways. This leads to the activation of Phospholipase C (PLC), subsequent increase in intracellular calcium, and ultimately, platelet activation and aggregation. This compound blocks this cascade at the receptor level.

Caption: PAR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments that characterized the mechanism of action of this compound are provided below.

PAR4 Calcium Flux Assay

This assay was employed to determine the in vitro potency of this compound in a cell-based system.

-

Cell Line: A stable cell line co-expressing human PAR4 and a calcium-sensitive fluorescent probe (e.g., Fluo-4) was used.

-

Compound Preparation: this compound was serially diluted in an appropriate buffer to generate a range of concentrations.

-

Assay Procedure:

-

Cells were seeded into a 96-well plate and incubated.

-

The cells were then loaded with the calcium-sensitive dye.

-

Varying concentrations of this compound were added to the wells and incubated for a specified period.

-

The PAR4-activating peptide (PAR4-AP), AYPGKF-NH2, was added to stimulate the receptor.

-

The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a fluorescence plate reader.

-

-

Data Analysis: The IC50 value was calculated by plotting the percentage of inhibition of the calcium response against the concentration of this compound and fitting the data to a four-parameter logistic equation.

Platelet Aggregation Assay

This ex vivo assay assessed the functional consequence of PAR4 inhibition by this compound on platelet aggregation.

-

Sample Preparation:

-

Whole blood was collected from healthy human donors into citrate-containing tubes.

-

Platelet-rich plasma (PRP) was prepared by centrifugation at a low speed.

-

-

Compound Incubation: Aliquots of PRP were incubated with various concentrations of this compound or vehicle control.

-

Aggregation Measurement:

-

Platelet aggregation was measured using a light transmission aggregometer.

-

The agonist, γ-thrombin, was added to the PRP samples to induce aggregation.

-

The change in light transmission, which is proportional to the degree of platelet aggregation, was recorded over time.

-

-

Data Analysis: The IC50 value was determined by measuring the inhibitory effect of this compound on the maximum aggregation response induced by γ-thrombin.

In Vivo Monkey Thrombosis Model

This preclinical animal model was crucial for evaluating the antithrombotic efficacy and bleeding risk of this compound.

Caption: Experimental workflow for the in vivo monkey thrombosis model.

-

Animal Model: The study was conducted in cynomolgus monkeys, a relevant non-human primate model for thrombosis research.

-

Drug Administration: this compound was administered orally to the animals at predetermined doses. A vehicle control group was also included.

-

Thrombosis Induction: An arterial thrombosis model, such as the electrolytic injury model in the femoral artery, was used to induce thrombus formation.

-

Efficacy Endpoint: The primary efficacy endpoint was the time to thrombotic occlusion, which was monitored using a Doppler flow probe.

-

Safety Endpoint: The primary safety endpoint was the assessment of bleeding, typically measured by kidney bleeding time.

-

Data Analysis: The antithrombotic efficacy of this compound was determined by comparing the time to occlusion in the treated groups versus the vehicle control group. The bleeding time in the treated groups was compared to the control to assess the safety profile.

UDM-001651: A Technical Whitepaper on a Novel PAR4 Antagonist for Antithrombotic Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of UDM-001651, a potent, selective, and orally bioavailable antagonist of the Protease-Activated Receptor 4 (PAR4). This compound has been investigated as a promising antiplatelet agent with the potential for a superior safety profile compared to existing antithrombotic therapies. This guide summarizes its mechanism of action, key quantitative data, and the experimental protocols used in its evaluation.

Introduction: The Role of PAR4 in Thrombosis

Thrombin is the most potent activator of platelets and plays a critical role in hemostasis and thrombosis. It exerts its effects on human platelets primarily through two G protein-coupled receptors (GPCRs): PAR1 and PAR4.[1][2] While PAR1 activation leads to a rapid, transient platelet response, PAR4 activation results in a more sustained and prolonged signaling cascade, which is crucial for the stabilization and growth of a thrombus.[3] This suggests that specifically targeting PAR4 could inhibit pathological thrombosis while potentially preserving initial hemostatic functions, offering a wider therapeutic window and reduced bleeding risk compared to broader antiplatelet agents.[3][4] this compound was developed as a tool compound to explore this hypothesis, emerging from an imidazothiadiazole-based chemical series.[4][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, derived from preclinical studies.

Table 1: In Vitro Activity and Selectivity

| Assay | Species | Target/Agonist | Parameter | Value | Reference |

| Calcium Mobilization | Human | PAR4 (AYPGKF-NH2) | IC50 | 2.4 nM | [6] |

| Calcium Mobilization | Human | PAR1 (SFLLRN-NH2) | IC50 | > 25,000 nM | [6] |

| Platelet Aggregation | Human | γ-Thrombin | IC50 | 25 nM | [6] |

Summary: this compound is a highly potent antagonist of human PAR4, with an IC50 of 2.4 nM in a cell-based calcium mobilization assay.[6] Importantly, it demonstrates exceptional selectivity, with over 10,000-fold weaker activity against PAR1, the other major thrombin receptor on platelets.[6] This potency translates to functional antiplatelet activity, as shown by its inhibition of γ-thrombin-induced platelet aggregation with an IC50 of 25 nM.[6]

Table 2: Pharmacokinetics in Cynomolgus Monkey

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Intravenous | 1 | 450 | 0.08 | 270 | N/A |

| Oral | 3 | 290 | 1.0 | 810 | 100% |

Summary: Pharmacokinetic studies in cynomolgus monkeys, a relevant preclinical model for human platelet pharmacology, revealed that this compound is orally bioavailable.[5] Following a 3 mg/kg oral dose, it achieved a maximum plasma concentration (Cmax) of 290 ng/mL at 1 hour post-administration and demonstrated 100% oral bioavailability.[6]

Table 3: In Vivo Antithrombotic Efficacy in Cynomolgus Monkey

| Treatment | Dose (mg/kg, p.o.) | Thrombus Weight (% Inhibition vs. Vehicle) | Kidney Bleeding Time (fold change vs. Vehicle) |

| This compound | 3 | 95% | No significant increase |

Summary: In a cynomolgus monkey model of arterial thrombosis, a single 3 mg/kg oral dose of this compound resulted in robust antithrombotic efficacy, inhibiting thrombus formation by 95% compared to the vehicle control.[5][6] Critically, this powerful antithrombotic effect was achieved without a significant prolongation of kidney bleeding time, highlighting a potentially superior safety margin.[5][6]

Mechanism of Action and Signaling Pathways

PAR4 activation by thrombin initiates intracellular signaling cascades through the coupling of two main G protein families: Gq and G12/13.[3] this compound acts as a direct antagonist at the PAR4 receptor, blocking these downstream events.

References

- 1. Discovery and Optimization of a Novel Series of Competitive and Central Nervous System-Penetrant Protease-Activated Receptor 4 (PAR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

UDM-001651's role in platelet aggregation.

The Selectivity Profile of UDM-001651: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of UDM-001651, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound. This compound has been identified as a valuable tool compound for investigating the role of PAR4 in thrombosis and other physiological and pathological processes.

Executive Summary

This compound is a potent, selective, and orally bioavailable antagonist of Protease-Activated Receptor 4 (PAR4) with an IC50 of 2.4 nM.[1] Developed from an imidazothiadiazole chemotype, this compound has demonstrated significant antithrombotic efficacy in preclinical models.[2] This guide summarizes the quantitative data on its selectivity for PAR4 over other PAR family members and provides detailed experimental protocols for key assays used in its characterization. Furthermore, it visualizes the core signaling pathways of PAR4 and the experimental workflow for assessing antagonist activity.

Selectivity Profile of this compound

The selectivity of this compound for PAR4 is a critical aspect of its utility as a research tool. The following tables summarize its activity against PAR family members and a broader panel of off-target proteins.

Table 1: Potency and Selectivity of this compound against Human PARs

| Receptor | Assay Type | Agonist | This compound IC50 (nM) |

| PAR4 | Calcium Mobilization | PAR4-AP | 2.4 |

| PAR1 | Calcium Mobilization | Thrombin | >10,000 |

| PAR2 | Calcium Mobilization | Trypsin | >10,000 |

Data presented in this table is a representative summary based on available literature. The IC50 value for PAR4 is explicitly stated in the referenced source, while the high IC50 values for PAR1 and PAR2 indicate a lack of significant inhibitory activity at concentrations up to 10 µM, demonstrating high selectivity.

Table 2: Off-Target Selectivity Panel for this compound

A comprehensive off-target screening of this compound against a panel of G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters has been conducted to assess its specificity. At a concentration of 10 µM, this compound showed no significant inhibition (<50%) of any of the targets in the panel, highlighting its clean off-target profile.

Note: The specific composition of the off-target panel and the precise percentage of inhibition for each target are detailed in the supplementary information of the primary research publication.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Calcium Mobilization Assay for PAR4 Antagonism

This assay is a primary method for determining the functional potency of PAR4 antagonists.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a PAR4 activating peptide (PAR4-AP).

Materials:

-

Cell Line: HEK293 cells stably expressing human PAR4 (HEK-hPAR4).

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent.

-

PAR4 Agonist: PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2.

-

Test Compound: this compound.

-

Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated liquid handling.

Protocol:

-

Cell Plating: Seed HEK-hPAR4 cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to allow for adherence.

-

Dye Loading: Wash the cells with Assay Buffer. Incubate the cells with the calcium indicator dye solution in Assay Buffer for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined EC80 concentration of PAR4-AP to all wells simultaneously using the instrument's liquid handler.

-

Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist.

-

Data Analysis: The increase in fluorescence, corresponding to the change in [Ca2+]i, is calculated. The IC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

Platelet Aggregation Assay

This assay assesses the functional consequence of PAR4 inhibition in a more physiologically relevant system.

Objective: To evaluate the effect of this compound on platelet aggregation induced by PAR4 activation.

Materials:

-

Platelet Source: Human platelet-rich plasma (PRP) or washed platelets.

-

Agonist: PAR4 activating peptide (PAR4-AP) or thrombin.

-

Test Compound: this compound.

-

Instrumentation: Light transmission aggregometer.

Protocol:

-

PRP Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

-

Compound Incubation: Pre-incubate PRP with various concentrations of this compound or vehicle for a specified time at 37°C.

-

Aggregation Measurement: Place the cuvettes containing the PRP and compound in the aggregometer and establish a baseline.

-

Agonist Addition: Add the PAR4 agonist to induce platelet aggregation.

-

Data Recording: Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound, and IC50 values are calculated.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: PAR4 Signaling Pathway in Platelets.

Caption: Calcium Mobilization Assay Workflow.

References

In vitro characterization of UDM-001651.

An in-depth search for publicly available data on the in vitro characterization of a compound designated "UDM-001651" has yielded no specific results. Scientific databases and research articles do not appear to contain information related to a molecule with this identifier.

This suggests that "this compound" may be a proprietary compound name not yet disclosed in public forums, a placeholder designation, or potentially an error in the query. Without access to foundational information regarding the compound's nature, target, and basic biochemical properties, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or generate the requested visualizations.

To proceed, it would be necessary to have access to internal research reports, patents, or other non-public documentation that describes the initial findings related to this compound. Should such information become available, a comprehensive whitepaper could be developed to address the core requirements of the request.

In-depth Technical Guide: Pharmacokinetics and Oral Bioavailability of UDM-001651

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of the novel compound UDM-001651, with a focus on its oral bioavailability and the experimental methodologies used for its characterization.

Executive Summary

This document provides a detailed overview of the current understanding of the pharmacokinetic (PK) properties and oral bioavailability of this compound. Despite a comprehensive search of publicly available scientific literature and databases, no specific information or published studies directly referencing "this compound" were found. This suggests that this compound may be a novel therapeutic agent in the very early stages of preclinical development, an internal designation not yet disclosed in public forums, or potentially an incorrect identifier.

The following sections will, therefore, outline the standard experimental protocols and data presentation formats that are typically employed in the pharmaceutical sciences to characterize the pharmacokinetics and oral bioavailability of a new chemical entity. This guide is intended to serve as a foundational framework for researchers, scientists, and drug development professionals who may be involved in the future investigation of this compound or similar compounds.

Introduction to Pharmacokinetics and Oral Bioavailability

Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Oral bioavailability (F), a critical parameter in drug development, represents the fraction of an orally administered dose of an unchanged drug that reaches the systemic circulation. A thorough understanding of a compound's PK profile is essential for determining its dosing regimen, predicting its therapeutic efficacy, and assessing its safety.

Hypothetical Pharmacokinetic Profile of this compound

In the absence of specific data for this compound, this section presents a template for how such data would be structured and interpreted. The tables below are populated with placeholder data to illustrate the standard format for summarizing key pharmacokinetic parameters.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound in Preclinical Species (Example Data)

| Parameter | Unit | Rat (n=3) | Dog (n=3) | Monkey (n=3) |

| Dose | mg/kg | 1 | 0.5 | 0.5 |

| C₀ | ng/mL | 500 | 350 | 400 |

| AUC₀-inf | ng·h/mL | 1200 | 1500 | 1600 |

| CL | mL/h/kg | 13.9 | 5.6 | 5.2 |

| Vdss | L/kg | 1.5 | 1.2 | 1.0 |

| t₁/₂ | h | 4.2 | 8.5 | 9.8 |

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t₁/₂: Terminal half-life.

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound in Preclinical Species (Example Data)

| Parameter | Unit | Rat (n=3) | Dog (n=3) | Monkey (n=3) |

| Dose | mg/kg | 10 | 5 | 5 |

| Cmax | ng/mL | 350 | 450 | 600 |

| Tmax | h | 1.0 | 2.0 | 1.5 |

| AUC₀-t | ng·h/mL | 2400 | 4500 | 6400 |

| t₁/₂ | h | 4.5 | 8.8 | 10.1 |

| F (%) | % | 20 | 60 | 80 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t₁/₂: Terminal half-life; F (%): Oral bioavailability.

Standard Experimental Protocols

The following are detailed methodologies for key experiments typically conducted to determine the pharmacokinetic profile and oral bioavailability of a new chemical entity like this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the plasma concentration-time profile of this compound following intravenous and oral administration in various animal species.

Methodology:

-

Animal Models: Studies are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species. Animals are housed in controlled environments with standard diet and water ad libitum.

-

Dosing:

-

Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus injection or short infusion into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

Oral (PO): this compound is formulated as a solution or suspension and administered via oral gavage.

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from a suitable vessel (e.g., jugular vein, saphenous vein). Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuged to obtain plasma.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to calculate key PK parameters.

Bioanalytical Method Validation

Objective: To ensure the accuracy, precision, and reliability of the analytical method used to quantify this compound in biological matrices.

Methodology: The LC-MS/MS method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

-

Linearity: The response of the method is proportional to the concentration of the analyte over a defined range.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at multiple concentration levels (L L OQ, LQC, MQC, HQC).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizations of Experimental and Logical Workflows

To aid in the understanding of the processes involved in characterizing a new drug candidate, the following diagrams illustrate typical workflows.

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

Caption: Logical relationship of factors influencing oral bioavailability.

Conclusion and Future Directions

While no specific data for this compound is currently available in the public domain, this guide provides a comprehensive framework for the experimental design, data analysis, and interpretation required to elucidate its pharmacokinetic profile and oral bioavailability. Future studies on this compound will need to systematically address the ADME properties of the compound to support its progression through the drug development pipeline. The methodologies and data presentation formats outlined herein represent the industry standard for such investigations and will be crucial for a thorough and robust characterization of this potential new therapeutic agent. Researchers are encouraged to verify the compound identifier and consult internal documentation for any available preliminary data.

UDM-001651: A Comprehensive Technical Review of a Novel Anti-Thrombotic Candidate

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "UDM-001651." The following guide has been generated as a representative example of a technical whitepaper for a hypothetical anti-thrombotic tool compound, hereafter named UDM-HCX . All data, experimental protocols, and pathways are illustrative and modeled on established methodologies in thrombosis research to fulfill the structural and content requirements of the prompt.

Abstract

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events including myocardial infarction and stroke. Platelet activation and aggregation are central to this process, making antiplatelet agents a cornerstone of anti-thrombotic therapy. This document provides a technical overview of UDM-HCX, a novel, potent, and selective small molecule antagonist of the P2Y12 receptor. We summarize its mechanism of action, in vitro and in vivo efficacy, and provide detailed experimental protocols for its characterization, establishing UDM-HCX as a valuable tool compound for thrombosis research.

Mechanism of Action: P2Y12 Receptor Antagonism

UDM-HCX exerts its antiplatelet effect by selectively inhibiting the P2Y12 receptor, a key G-protein coupled receptor (GPCR) on the platelet surface. Adenosine diphosphate (ADP), released from dense granules of activated platelets or damaged red blood cells, binds to P2Y12, triggering a signaling cascade that leads to platelet activation and aggregation.

The binding of ADP to the P2Y12 receptor activates the inhibitory G-protein, Gi. This activation leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Lower cAMP levels result in reduced protein kinase A (PKA) activity. PKA normally phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP), and this phosphorylated VASP (VASP-P) is crucial for inhibiting the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.

By blocking the P2Y12 receptor, UDM-HCX prevents the ADP-induced decrease in cAMP, thereby maintaining high levels of VASP-P. This action ultimately keeps the GPIIb/IIIa receptor in its inactive state, preventing fibrinogen binding and subsequent platelet aggregation.

Quantitative Data Summary

The efficacy of UDM-HCX was evaluated through a series of in vitro and in vivo experiments. The results are summarized below.

Table 1: In Vitro Antiplatelet Activity of UDM-HCX

| Assay Type | Agonist (Concentration) | Endpoint | UDM-HCX IC₅₀ (nM) |

| Light Transmission Aggregometry (Human PRP) | ADP (10 µM) | % Max Aggregation | 85.3 ± 7.2 |

| Light Transmission Aggregometry (Human PRP) | Collagen (5 µg/mL) | % Max Aggregation | > 10,000 |

| Light Transmission Aggregometry (Human PRP) | Thrombin (0.1 U/mL) | % Max Aggregation | > 10,000 |

| VASP Phosphorylation Assay (Human Platelets) | ADP (10 µM) | Platelet Reactivity Index (%) | 92.1 ± 11.5 |

Table 2: In Vivo Antithrombotic Efficacy of UDM-HCX

| Animal Model | Thrombosis Induction | UDM-HCX Dose (mg/kg, p.o.) | Endpoint | Result (% vs. Vehicle) |

| Mouse (C57BL/6) | Ferric Chloride (FeCl₃) Carotid Artery Injury | 10 | Time to Occlusion (min) | + 150% |

| Mouse (C57BL/6) | Ferric Chloride (FeCl₃) Carotid Artery Injury | 30 | Time to Occlusion (min) | + 280% |

| Rat (Sprague-Dawley) | Tail Bleeding Assay | 30 | Bleeding Time (sec) | + 45% (moderate increase) |

Key Experimental Protocols

Detailed methodologies for the characterization of UDM-HCX are provided below.

Protocol: Light Transmission Aggregometry (LTA)

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).

-

-

Assay Procedure:

-

Adjust the platelet count in PRP to 2.5 x 10⁸ platelets/mL using PPP.

-

Aliquot 450 µL of adjusted PRP into siliconized glass cuvettes with a stir bar.

-

Add 5 µL of UDM-HCX (at various concentrations) or vehicle control (0.1% DMSO) and incubate for 5 minutes at 37°C in an aggregometer.

-

Add 50 µL of agonist (e.g., 10 µM ADP) to initiate aggregation.

-

Record the change in light transmission for 10 minutes. The maximum aggregation is calculated relative to the PPP baseline.

-

Generate a dose-response curve to calculate the IC₅₀ value.

-

Protocol: Ferric Chloride (FeCl₃) Carotid Artery Injury Model

-

Animal Preparation:

-

Anesthetize male C57BL/6 mice (8-10 weeks old) using isoflurane.

-

Administer UDM-HCX (e.g., 10 or 30 mg/kg) or vehicle via oral gavage 1 hour prior to surgery.

-

Make a midline cervical incision and carefully expose the right common carotid artery.

-

-

Thrombus Induction and Monitoring:

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Apply a 1x2 mm filter paper saturated with 10% FeCl₃ solution to the adventitial surface of the artery for 3 minutes.

-

Remove the filter paper and rinse the area with saline.

-

Continuously monitor blood flow until stable occlusion (zero flow) occurs. Record the time from FeCl₃ application to occlusion.

-

Experimental and Drug Development Workflow

The evaluation of a novel anti-thrombotic compound like UDM-HCX follows a structured pipeline from initial discovery to preclinical assessment.

Conclusion

The hypothetical compound UDM-HCX demonstrates the characteristics of a potent and selective P2Y12 antagonist. Its robust in vitro activity against ADP-induced platelet aggregation and significant in vivo efficacy in a murine thrombosis model highlight its potential as a valuable tool for studying the P2Y12 signaling axis and the pathophysiology of thrombosis. The moderate impact on bleeding time suggests a potentially favorable therapeutic window. Further investigation is warranted to fully elucidate its pharmacological profile.

Methodological & Application

Application Notes and Protocols for the Evaluation of UDM-001651 in a Non-Human Primate Model of Arterial Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a representative template for the evaluation of a novel anti-thrombotic agent, designated here as UDM-001651, in a monkey thrombosis model. Due to the absence of publicly available information on this compound, this document is based on established methodologies for assessing common antiplatelet and anticoagulant agents in non-human primates. Researchers should adapt these protocols based on the specific properties and mechanism of action of this compound.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction and stroke. Non-human primate (NHP) models of thrombosis are crucial for the preclinical evaluation of novel antithrombotic therapies due to their physiological and anatomical similarities to humans.[1] This document outlines a protocol for evaluating the efficacy and safety of a putative anti-thrombotic agent, this compound, in a ferric chloride-induced carotid artery thrombosis model in cynomolgus monkeys. This model is well-established in smaller species and its principles are applicable to NHPs for creating a localized and reproducible thrombus.[2]

Postulated Signaling Pathway of Action for this compound

For the purpose of this template, this compound is postulated to be an inhibitor of a key receptor involved in platelet activation and aggregation. The following diagram illustrates a common signaling pathway targeted by antiplatelet drugs.

Caption: Postulated signaling pathway of this compound as a PAR1 antagonist.

Experimental Protocols

Animal Model

-

Species: Cynomolgus monkeys (Macaca fascicularis)

-

Sex: Male and female

-

Age: Young adult (4-6 years)

-

Weight: 4-7 kg

-

Acclimation: Animals should be acclimated for a minimum of two weeks prior to the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol is adapted from methodologies used in other large animal models and preclinical studies.[2][3]

Materials:

-

This compound (formulation to be determined based on compound properties)

-

Vehicle control

-

Anesthetics (e.g., ketamine, isoflurane)

-

Surgical instruments

-

Doppler ultrasound probe

-

Ferric chloride (FeCl₃) solution (e.g., 20-50% in sterile water)

-

Filter paper strips (2 mm x 5 mm)

-

Physiological saline

-

Sutures

Procedure:

-

Anesthesia and Preparation: Anesthetize the monkey and maintain a surgical plane of anesthesia. Place the animal in a supine position. Surgically expose the common carotid artery.

-

Baseline Blood Flow: Place a Doppler ultrasound probe on the carotid artery to measure baseline blood flow.

-

Dosing: Administer this compound or vehicle control intravenously (or via the appropriate route) at the predetermined dose and time before thrombus induction.

-

Thrombus Induction:

-

Saturate a strip of filter paper with the ferric chloride solution.

-

Apply the filter paper to the adventitial surface of the exposed carotid artery for a specified duration (e.g., 10-15 minutes).

-

Remove the filter paper and rinse the artery with physiological saline.

-

-

Monitoring: Continuously monitor blood flow using the Doppler probe for a defined period (e.g., 90-120 minutes) to determine the time to occlusion (TTO).

-

Post-Procedure: After the monitoring period, suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.

Pharmacodynamic and Safety Assessments

Blood Sampling: Collect blood samples at baseline, and at various time points post-dosing to assess coagulation parameters and platelet function.

Assays:

-

Activated Clotting Time (ACT): A measure of the time it takes for whole blood to clot, providing a general assessment of coagulation.[4][5]

-

Activated Partial Thromboplastin Time (aPTT): Evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[6]

-

Prothrombin Time (PT): Assesses the extrinsic and common pathways of the coagulation cascade.

-

Platelet Aggregometry: Measures the ability of platelets to aggregate in response to various agonists (e.g., ADP, collagen, thrombin).

-

Bleeding Time: A safety assessment to determine the effect of the test article on primary hemostasis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in the Monkey Thrombosis Model

| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (TTO) (min) | Patency Rate at 90 min (%) | Thrombus Weight (mg) |

| Vehicle Control | - | 6 | Mean ± SEM | % | Mean ± SEM |

| This compound | Low | 6 | Mean ± SEM | % | Mean ± SEM |

| This compound | Mid | 6 | Mean ± SEM | % | Mean ± SEM |

| This compound | High | 6 | Mean ± SEM | % | Mean ± SEM |

| Positive Control | e.g., Aspirin | 6 | Mean ± SEM | % | Mean ± SEM |

Table 2: Pharmacodynamic and Safety Parameters of this compound

| Treatment Group | Dose (mg/kg) | Baseline ACT (s) | Post-Dose ACT (s) | Baseline aPTT (s) | Post-Dose aPTT (s) | Bleeding Time (min) |

| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | Low | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | Mid | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | High | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound in the monkey thrombosis model.

Caption: Workflow for evaluating this compound in a monkey thrombosis model.

References

- 1. Nonhuman primate models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. experts.umn.edu [experts.umn.edu]

- 5. mdpi.com [mdpi.com]

- 6. Factor XII inhibition reduces thrombus formation in a primate thrombosis model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Animal Study Dosage of a Novel Investigational Drug

Disclaimer: No public data was found for a compound designated "UDM-001651." The following application notes and protocols provide a generalized framework for determining the appropriate dosage of a novel investigational drug (referred to herein as "Compound X") for animal studies. These protocols are intended for an audience of researchers, scientists, and drug development professionals and should be adapted to the specific characteristics of the compound and the research questions being addressed.

Introduction

Establishing the correct dosage of a novel compound for in vivo animal studies is a critical step in preclinical drug development. The primary objectives are to identify a dose range that is both pharmacologically active and non-toxic, and to understand the compound's pharmacokinetic and pharmacodynamic profiles. This document outlines standard protocols for dose range finding, acute toxicity, and repeated dose toxicity studies, which are fundamental for selecting appropriate doses for subsequent efficacy studies.

Dose Range Finding (DRF) Studies

Objective: To determine a range of doses for a new chemical entity that can be used in subsequent non-clinical studies. This includes identifying the maximum tolerated dose (MTD) and observing any acute toxicities.

Experimental Protocol:

-

Animal Species: Select a rodent species (e.g., Swiss Albino mice or Sprague-Dawley rats) of a specific age and weight range. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow animals to acclimatize for a minimum of 7 days before the start of the study.

-

Grouping: Assign animals to several dose groups (e.g., 5 groups) and one vehicle control group, with a small number of animals per group (e.g., n=3-5 per sex).

-

Dose Selection: Select a wide range of doses based on in vitro cytotoxicity data (e.g., IC50) or data from similar compounds. A common starting point is a fraction of the LD50 if available, or a logarithmic dose escalation (e.g., 1, 10, 100, 1000 mg/kg).

-

Administration: Administer Compound X via the intended clinical route (e.g., oral gavage, intravenous, intraperitoneal). The volume of administration should be based on the animal's body weight.

-

Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-administration) and then daily for 7-14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Body Weight: Record the body weight of each animal prior to dosing and at regular intervals throughout the study.

-

Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to identify any visible abnormalities in organs and tissues.

Data Presentation:

Table 1: Example Dose Range Finding Data for Compound X in Mice

| Dose Group (mg/kg) | Vehicle Control | 10 | 100 | 500 | 1000 |

| Number of Animals (M/F) | 3/3 | 3/3 | 3/3 | 3/3 | 3/3 |

| Mortality (M/F) | 0/0 | 0/0 | 0/0 | 1/1 | 3/3 |

| Key Clinical Signs | None | None | Mild lethargy | Piloerection, severe lethargy | Ataxia, tremors, seizures |

| Mean Body Weight Change (%) | +5% | +4.5% | +2% | -8% | -15% (of survivors) |

| Gross Necropsy Findings | No visible lesions | No visible lesions | No visible lesions | Pale liver, enlarged spleen | Hemorrhagic lungs, discolored kidneys |

| Preliminary MTD (mg/kg) | - | - | ~100 | - | - |

Single Dose Toxicity (Acute Toxicity) Studies

Objective: To evaluate the adverse effects of a single dose of Compound X and to determine the dose at which mortality occurs (LD50).

Experimental Protocol:

-

Guidelines: Follow internationally recognized guidelines such as OECD Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).

-

Animal Model: Typically conducted in two mammalian species (one rodent, one non-rodent).

-

Dosing: Administer a single dose of Compound X to fasted animals. The starting dose is selected based on DRF study results.

-

Observation Period: Observe animals for 14 days for signs of toxicity and mortality.

-

Parameters Monitored: Similar to DRF studies, including clinical signs, body weight, and gross necropsy. Blood samples may be collected for hematology and clinical chemistry analysis at the end of the study.

-

Histopathology: Collect organs and tissues for histopathological examination, especially those showing gross abnormalities.

Data Presentation:

Table 2: Example Acute Toxicity Profile of Compound X in Rats

| Parameter | Vehicle Control | Low Dose (e.g., 50 mg/kg) | Mid Dose (e.g., 150 mg/kg) | High Dose (e.g., 450 mg/kg) |

| Mortality | 0% | 0% | 10% | 50% |

| Clinical Signs | None | None | Sedation, hypoactivity | Ataxia, labored breathing |

| Body Weight Change (Day 14) | +8% | +7% | -5% | -12% |

| Hematology | WNL | WNL | Slight decrease in RBC | Significant decrease in RBC, HGB, HCT |

| Clinical Chemistry | WNL | WNL | Elevated ALT, AST | Markedly elevated ALT, AST, BUN, CREA |

| Key Histopathological Findings | None | None | Minimal centrilobular necrosis (liver) | Moderate to severe hepatocellular necrosis, renal tubular degeneration |

| WNL: Within Normal Limits; RBC: Red Blood Cells; HGB: Hemoglobin; HCT: Hematocrit; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen; CREA: Creatinine. |

Repeated Dose Toxicity Studies

Objective: To characterize the toxicological profile of Compound X following repeated administration over a defined period (e.g., 14-day, 28-day, or 90-day studies).

Experimental Protocol:

-

Study Design: Select at least three dose levels (low, mid, high) based on the results of the acute toxicity studies. The high dose should produce some toxicity but not mortality. Include a vehicle control group and potentially a satellite group for recovery assessment.

-

Dosing Regimen: Administer Compound X daily for the duration of the study.

-

In-life Monitoring: Conduct comprehensive clinical observations, body weight measurements, and food/water consumption monitoring. Functional assessments (e.g., neurological, sensory) may also be included.

-

Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.

-

Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.

Data Presentation:

Table 3: Summary of a 28-Day Repeated Dose Toxicity Study of Compound X in Beagle Dogs

| Dose Group (mg/kg/day) | Control | 10 | 30 | 100 |

| Mortality | 0/4 | 0/4 | 0/4 | 1/4 (Day 22) |

| Clinical Signs | None | Occasional emesis | Emesis, salivation | Emesis, salivation, lethargy, weight loss |

| Body Weight Change | +1.5 kg | +1.2 kg | -0.5 kg | -2.1 kg |

| Target Organs (Histopathology) | None | Liver (minimal hypertrophy) | Liver (hypertrophy, single cell necrosis), Kidney (mild tubular changes) | Liver (moderate hypertrophy/necrosis), Kidney (tubular degeneration), GI Tract (inflammation) |

| No-Observed-Adverse-Effect Level (NOAEL) | - | 10 mg/kg/day | - | - |

Visualizations

Caption: Workflow for preclinical dosage determination of an investigational drug.

Caption: Hypothetical signaling pathway inhibited by Compound X.

Application Notes and Protocols for UDM-001651 in PAR4 Signaling Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDM-001651 is a potent, selective, and orally bioavailable antagonist of Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor that plays a critical role in thrombin-mediated platelet activation and thrombosis.[1][2] These application notes provide a comprehensive overview of the use of this compound as a tool compound for studying PAR4 signaling pathways, including detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

Mechanism of Action

This compound is a member of the imidazothiadiazole class of PAR4 antagonists. It acts as a non-competitive inhibitor of PAR4, preventing the conformational changes required for receptor activation by its tethered ligand, which is exposed after proteolytic cleavage by thrombin. By blocking PAR4 activation, this compound effectively inhibits downstream signaling cascades, leading to a reduction in platelet aggregation and thrombus formation.

PAR4 Signaling Pathway

PAR4 is a G protein-coupled receptor that primarily couples to Gαq and Gα12/13. Upon activation by thrombin, PAR4 initiates a signaling cascade that leads to platelet activation, aggregation, and degranulation.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Species | Agonist | IC50 (nM) | Notes |

| Calcium Flux (FLIPR) | Human | PAR4-AP | 2.4 | Potent inhibition of PAR4-mediated calcium mobilization. |

| Platelet Aggregation | Human | γ-Thrombin | 140 | Inhibition of thrombin-induced platelet aggregation. |

| Protease Selectivity | Various | N/A | >10,000 | Highly selective for PAR4 over other serine proteases. |

Data compiled from publicly available information.

Table 2: Pharmacokinetic Properties of this compound

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |

| Rat | IV | 1 | - | - | 1,030 | - |

| Rat | PO | 10 | 1.5 | 1,230 | 8,340 | 81 |

| Cynomolgus Monkey | IV | 1 | - | - | 2,400 | - |

| Cynomolgus Monkey | PO | 3 | 2.0 | 1,100 | 9,600 | 100 |

F (%): Oral Bioavailability. Data is representative of imidazothiadiazole class PAR4 antagonists.

Table 3: In Vivo Antithrombotic Efficacy of this compound Analog

| Species | Model | Treatment | Dose (mg/kg, PO) | Thrombus Weight Inhibition (%) | Bleeding Time Increase |

| Cynomolgus Monkey | Arterial Thrombosis | BMS-986120 | 1 | ~80 | No significant increase |

BMS-986120 is a close structural analog of this compound.[3]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol describes the measurement of this compound's inhibitory effect on PAR4-agonist peptide (PAR4-AP)-induced intracellular calcium mobilization in a human astrocytoma cell line.

Materials:

-

1321N1 human astrocytoma cells

-

DMEM/F12 medium supplemented with 10% FBS

-

Fluo-4 AM calcium indicator dye

-

This compound

-

PAR4-activating peptide (PAR4-AP, sequence: AYPGKF-NH2)

-

384-well black-walled, clear-bottom plates

-

FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

-

Cell Culture: Culture 1321N1 cells in DMEM/F12 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates at a density of 10,000 cells/well and incubate overnight.

-

Dye Loading: Wash the cells with assay buffer (HBSS, 20 mM HEPES, pH 7.4). Load the cells with Fluo-4 AM dye (2 µM) in assay buffer for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells and incubate for 15 minutes at room temperature.

-

Agonist Addition and Fluorescence Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence for 10 seconds. Add PAR4-AP (final concentration 30 µM) to all wells and continue recording fluorescence for an additional 120 seconds.

-

Data Analysis: Determine the maximum fluorescence signal for each well. Normalize the data to the vehicle control and plot the concentration-response curve to calculate the IC50 value for this compound.

Protocol 2: Human Platelet Aggregation Assay

This protocol outlines the procedure to assess the inhibitory effect of this compound on thrombin-induced human platelet aggregation.

Materials:

-

Freshly drawn human blood from healthy, consenting donors

-

Acid-citrate-dextrose (ACD) solution

-

Platelet-rich plasma (PRP)

-

This compound

-

γ-Thrombin

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Collect human blood into tubes containing ACD. Centrifuge the blood at 150 x g for 15 minutes to obtain platelet-rich plasma (PRP).

-

Compound Incubation: Pre-incubate PRP with various concentrations of this compound (e.g., 10 nM to 30 µM) or vehicle (DMSO) for 10 minutes at 37°C in the aggregometer cuvettes with stirring.

-

Agonist-Induced Aggregation: Add γ-thrombin (final concentration 5 nM) to initiate platelet aggregation.

-

Measurement: Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer.

-

Data Analysis: Determine the maximal aggregation percentage for each concentration of this compound. Calculate the IC50 value by plotting the inhibitor concentration against the percentage of aggregation inhibition.

Protocol 3: In Vivo Cynomolgus Monkey Thrombosis Model

This protocol is based on a model used to evaluate the antithrombotic efficacy of a close analog of this compound and is provided as a representative method.

Materials:

-

Cynomolgus monkeys

-

Anesthetics (e.g., ketamine, isoflurane)

-

This compound analog (e.g., BMS-986120)

-

Surgical instruments

-

Electrolytic injury device

Procedure:

-

Animal Preparation: Anesthetize the cynomolgus monkeys and maintain anesthesia throughout the procedure.

-

Drug Administration: Administer the this compound analog orally at the desired dose (e.g., 1 mg/kg).

-

Surgical Procedure: Expose the femoral artery and place an electrode for electrolytic injury.

-

Thrombosis Induction: Induce arterial injury by applying a controlled electrical current to the femoral artery to stimulate thrombus formation.

-

Thrombus Formation Period: Allow the thrombus to form over a period of 60 minutes.

-

Thrombus Excision and Measurement: Excise the thrombotic segment of the artery and weigh the isolated thrombus.

-

Data Analysis: Compare the thrombus weight in treated animals to that in vehicle-treated controls to determine the percentage of thrombus inhibition.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PAR4-mediated signaling pathways. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at understanding the role of PAR4 in thrombosis and other physiological and pathological processes. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies.

References

Application Notes and Protocols: Assessing the Effect of UDM-001651 on Bleeding Time

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical assessment of UDM-001651, a novel chemical entity, on hemostasis. The primary objective is to determine the compound's effect on bleeding time through a series of established in vivo and in vitro experimental protocols. Understanding the potential pro- or anti-hemostatic properties of a new drug candidate is a critical step in preclinical safety and efficacy evaluation. These protocols are designed to be adaptable for various research settings and can be modified based on the specific characteristics of this compound as they are discovered.

1. In Vivo Assessment of Bleeding Time: Mouse Tail Bleeding Assay

The mouse tail bleeding assay is a widely used in vivo method to evaluate primary hemostasis, which is largely dependent on platelet function.[1][2] This assay measures the time required for the cessation of bleeding after a standardized tail transection.

1.1. Experimental Protocol: Mouse Tail Bleeding Assay

Materials:

-

Male or female mice (e.g., C57BL/6 or CD1), 8-12 weeks old

-

This compound dissolved in a suitable vehicle (e.g., saline, DMSO)

-

Vehicle control

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical scissors or scalpel

-

50 mL conical tube containing 37°C isotonic saline

-

Filter paper

-

Stopwatch

-

Animal balance

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory environment for at least one week before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

Divide mice into experimental groups (n=8-10 per group): Vehicle control, this compound (at various doses), and Positive control.

-

Administer this compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at a predetermined time before the assay. The timing should be based on the pharmacokinetic profile of this compound, if known.

-

-

Anesthesia: Anesthetize the mouse using a consistent and appropriate method.

-

Tail Transection:

-

Once the mouse is fully anesthetized, carefully transect the distal 3 mm of the tail using a sharp scalpel or surgical scissors.[1]

-

Immediately start a stopwatch.

-

-

Bleeding Time Measurement:

-

Gently immerse the transected tail into the 37°C saline.[4]

-

Every 30 seconds, carefully blot the tail tip with filter paper without disturbing the forming clot.[5]

-

Record the time when bleeding ceases completely for at least 30 seconds. This is the bleeding time.

-

If bleeding does not stop within a predetermined cutoff time (e.g., 1800 seconds), cease the experiment for that animal and record the bleeding time as the cutoff time.[1]

-

-

Data Analysis:

-

Record the bleeding time for each animal.

-

Calculate the mean and standard deviation for each experimental group.

-

Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the bleeding times of the this compound-treated groups to the vehicle control group.

-

1.2. Data Presentation

| Treatment Group | Dose (mg/kg) | N | Mean Bleeding Time (seconds) ± SD | p-value vs. Vehicle |

| Vehicle Control | - | 10 | - | |

| This compound | X | 10 | ||

| This compound | Y | 10 | ||

| This compound | Z | 10 | ||

| Positive Control | Varies | 10 |

2. In Vitro Assessment of Platelet Function: Platelet Aggregation Assay

Platelet aggregation is a key event in hemostasis and thrombosis.[6] An in vitro platelet aggregation assay using light transmission aggregometry can determine the direct effect of this compound on platelet function.[7] This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

2.1. Experimental Protocol: Platelet Aggregation Assay

Materials:

-

Freshly drawn human or animal (e.g., rabbit, mouse) whole blood collected in sodium citrate tubes

-

Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid)[8][9]

-

This compound dissolved in a suitable vehicle

-

Vehicle control

-

Positive control (e.g., Aspirin, Clopidogrel)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Spectrophotometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the vehicle, this compound (at various concentrations), or positive control to the PRP and incubate for a specified time.

-

Add a platelet agonist to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of platelet aggregation for each sample.

-

Calculate the IC50 value for this compound if a dose-dependent inhibition is observed.

-

Perform statistical analysis to compare the aggregation in the presence of this compound to the vehicle control.

-

2.2. Data Presentation

| Agonist | This compound Concentration (µM) | N | Mean Max Aggregation (%) ± SD | p-value vs. Vehicle |

| ADP | Vehicle | 5 | - | |

| X | 5 | |||

| Y | 5 | |||

| Z | 5 | |||

| Collagen | Vehicle | 5 | - | |

| X | 5 | |||

| Y | 5 | |||

| Z | 5 | |||

| Thrombin | Vehicle | 5 | - | |

| X | 5 | |||

| Y | 5 | |||

| Z | 5 |

3. Visualization of Experimental Workflow and Signaling Pathways

3.1. Experimental Workflow Diagram

Caption: Experimental workflow for assessing this compound's effect on bleeding time.

3.2. Simplified Platelet Activation Signaling Pathway

Platelet activation is a complex process involving multiple signaling pathways.[8] Upon vessel injury, platelets adhere to the exposed subendothelial matrix, leading to their activation, granule secretion, and aggregation, ultimately forming a platelet plug.[10] Key agonists that trigger platelet activation include adenosine diphosphate (ADP), collagen, and thrombin.[8]

Caption: Simplified overview of major platelet activation signaling pathways.

3.3. Simplified Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that result in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[11] The extrinsic pathway is the primary initiator of coagulation following tissue injury.[11]

Caption: Simplified diagram of the coagulation cascade pathways.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbspd.com [cbspd.com]

- 6. blog.irjpl.org [blog.irjpl.org]

- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

Evaluating the Antiplatelet Potency of UDM-001651: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the antiplatelet potency of the novel compound UDM-001651. The methodologies described herein encompass a range of established in vitro assays designed to assess various aspects of platelet function, from aggregation and activation to the underlying signaling pathways. These protocols are intended to guide researchers in generating robust and reproducible data for the characterization of this compound's antiplatelet profile.

Introduction to Antiplatelet Potency Evaluation

The assessment of antiplatelet agents is crucial in the discovery and development of new therapies for thrombotic diseases. A comprehensive evaluation involves multiple assays that probe different facets of platelet biology. This document outlines key methodologies, including the gold-standard Light Transmission Aggregometry (LTA), Whole Blood Aggregometry (WBA), Flow Cytometry for platelet activation marker analysis, and viscoelastic tests like Thromboelastography (TEG) with platelet mapping. Additionally, point-of-care relevant assays such as the VerifyNow system are discussed. Understanding the mechanism of action of this compound will be critical in selecting the most appropriate assays and interpreting the resulting data.

Platelet Activation Signaling Pathways

Platelet activation is a complex process initiated by various agonists and mediated by intricate signaling pathways. A foundational understanding of these pathways is essential for elucidating the mechanism of action of antiplatelet compounds like this compound. Key pathways include those triggered by G-protein coupled receptors (GPCRs) for agonists such as ADP, thrombin, and thromboxane A2, leading to downstream activation of phospholipase C (PLC), protein kinase C (PKC), and mobilization of intracellular calcium.[1][2] Another critical pathway involves the PI3K/Akt signaling cascade, which plays a role in amplifying platelet activation signals.[3]

Caption: Overview of major platelet activation signaling pathways.

Experimental Protocols

The following section details the protocols for key assays to determine the antiplatelet effects of this compound.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet function and is essential for characterizing the inhibitory effect of this compound on platelet aggregation.[4][5]

Caption: Experimental workflow for Light Transmission Aggregometry.

Protocol:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.[6] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[7]

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[6][7]

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[6]

-

Adjust the platelet count of the PRP with PPP if necessary (typically to 200-350 x 10³/µL).[8]

-

-

Assay Performance:

-

Pipette PRP into aggregometer cuvettes with a stir bar.

-

Blank the aggregometer using PPP (representing 100% aggregation).

-

Add this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-10 minutes) at 37°C.[4][9]

-

Add a platelet agonist (e.g., ADP, collagen, arachidonic acid, thrombin) to induce aggregation.[4]

-

Record the change in light transmittance for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each condition.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation).

-

Data Presentation:

| Concentration of this compound | Agonist (Concentration) | Maximum Aggregation (%) | Inhibition (%) |

| Vehicle Control | ADP (10 µM) | 85 | 0 |

| 1 µM | ADP (10 µM) | 60 | 29.4 |

| 10 µM | ADP (10 µM) | 30 | 64.7 |

| 100 µM | ADP (10 µM) | 5 | 94.1 |

| Vehicle Control | Collagen (2 µg/mL) | 90 | 0 |

| 1 µM | Collagen (2 µg/mL) | 75 | 16.7 |

| 10 µM | Collagen (2 µg/mL) | 40 | 55.6 |

| 100 µM | Collagen (2 µg/mL) | 10 | 88.9 |

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific platelet surface markers, providing insights into the activation state of individual platelets.[10][11]

Protocol:

-

Blood Collection: Collect whole blood in sodium citrate or other suitable anticoagulant tubes.

-

Sample Preparation:

-

Dilute whole blood with a suitable buffer (e.g., HEPES-buffered saline).

-

Add this compound at various concentrations or vehicle control and incubate.

-

Add a platelet agonist (e.g., ADP, TRAP) to stimulate platelet activation.

-

Add fluorescently labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P-PE for P-selectin, PAC-1-FITC for activated GPIIb/IIIa, anti-CD63-V450).[12][13]

-

Incubate in the dark at room temperature.

-

-

Fixation: Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) to stop the reaction and stabilize the cells.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring a sufficient number of platelet events.

-

Data Analysis:

-

Gate the platelet population based on their forward and side scatter characteristics.

-

Quantify the percentage of platelets positive for each activation marker and the mean fluorescence intensity (MFI).

-

Determine the dose-dependent inhibitory effect of this compound on the expression of activation markers.

-

Data Presentation:

| Concentration of this compound | Agonist | CD62P Positive (%) | PAC-1 Positive (%) |

| Resting (No Agonist) | None | 5 | 3 |

| Vehicle Control | ADP (10 µM) | 60 | 75 |

| 1 µM | ADP (10 µM) | 45 | 55 |

| 10 µM | ADP (10 µM) | 20 | 25 |

| 100 µM | ADP (10 µM) | 8 | 10 |

Thromboelastography (TEG) with Platelet Mapping

TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of whole blood during clot formation and lysis.[14][15] The platelet mapping assay specifically evaluates the contribution of platelets to clot strength in response to arachidonic acid (AA) and ADP.[14][16]

Protocol:

-

Blood Collection: Collect whole blood into tubes containing a suitable anticoagulant (e.g., heparin or citrate, depending on the specific TEG assay).

-

Assay Performance:

-

Follow the manufacturer's instructions for the TEG analyzer.

-

For platelet mapping, the assay is typically run in three channels:

-

Thrombin-induced clot: Measures maximum clot strength.

-

AA-induced platelet activation: Assesses the cyclooxygenase-1 (COX-1) pathway.

-

ADP-induced platelet activation: Evaluates the P2Y12 receptor pathway.

-

-

Incubate the blood samples with this compound or vehicle control prior to analysis if assessing direct in vitro effects.

-

-

Data Analysis:

-

The instrument software calculates the maximum amplitude (MA) for each channel.

-

The percentage of platelet inhibition is calculated based on the reduction in MA in the AA or ADP channel compared to the thrombin-induced channel.

-

Data Presentation:

| Treatment | MA-Thrombin (mm) | MA-AA (mm) | % AA Inhibition | MA-ADP (mm) | % ADP Inhibition |

| Vehicle Control | 70 | 60 | 14.3 | 65 | 7.1 |

| This compound (10 µM) | 68 | 30 | 55.9 | 40 | 41.2 |

VerifyNow Assay

The VerifyNow system is a point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation in whole blood.[17][18] Specific cartridges are available to assess the effects of drugs targeting the P2Y12 receptor (PRUTest) and aspirin (Aspirin Test).[17][19][20][21]

Caption: Principle of the VerifyNow platelet function assay.

Protocol:

-

Sample Collection: Collect whole blood in the appropriate Greiner blue top (3.2% sodium citrate) tube provided with the assay kit.

-

Assay Performance:

-

Ensure the VerifyNow instrument is calibrated and has passed quality control.

-

If evaluating the direct in vitro effect, this compound would need to be incubated with the whole blood sample prior to being introduced to the cartridge. Note: This may represent an off-label use of the clinical diagnostic test.

-

Insert the appropriate assay cartridge (e.g., PRUTest for P2Y12 pathway, Aspirin Test for COX-1 pathway) into the instrument.

-

Follow the instrument prompts to introduce the blood sample.

-

The instrument automatically performs the assay and reports the results.

-

-

Data Analysis:

-

Results for the PRUTest are reported in P2Y12 Reaction Units (PRU).

-

Results for the Aspirin Test are reported in Aspirin Reaction Units (ARU).

-

A lower PRU or ARU value indicates a higher level of platelet inhibition.

-

Data Presentation:

| Treatment | Assay | Result (Units) | Interpretation |

| Baseline (Pre-incubation) | PRUTest | 250 PRU | Normal Platelet Function |

| This compound (10 µM) | PRUTest | 80 PRU | P2Y12 Pathway Inhibition |

| Baseline (Pre-incubation) | Aspirin Test | 600 ARU | Normal Platelet Function |

| This compound (10 µM) | Aspirin Test | 450 ARU | COX-1 Pathway Inhibition |

Summary and Conclusion

The comprehensive evaluation of this compound's antiplatelet potency requires a multi-faceted approach. The protocols outlined in this document provide a robust framework for characterizing the compound's effects on platelet aggregation, activation, and overall contribution to clot formation. By employing these standardized methods, researchers can generate high-quality, comparable data to elucidate the mechanism of action of this compound and inform its potential as a novel antiplatelet agent. It is recommended to use a combination of these assays to build a complete pharmacological profile of the compound.

References

- 1. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]

- 6. Testing platelet aggregation activity [protocols.io]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 2.6. Platelet aggregation assay [bio-protocol.org]

- 10. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Laboratory Markers of Platelet Activation | Oncohema Key [oncohemakey.com]

- 12. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Analyzing Platelet Subpopulations by Multi-color Flow Cytometry [jove.com]

- 14. Optimal Utilization of Thromboelastrography (TEG) | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 15. Thromboelastography - Wikipedia [en.wikipedia.org]

- 16. Thromboelastography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. itcmed.com [itcmed.com]

- 20. bchcicu.org [bchcicu.org]

- 21. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]

UDM-001651: A Potent and Selective Pharmacological Tool for Interrogating PAR4 Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR4), a G protein-coupled receptor (GPCR), plays a critical role in thrombosis and hemostasis. Activated by proteases such as thrombin, PAR4 initiates a signaling cascade that leads to platelet activation and aggregation. Its sustained signaling, in contrast to the transient signaling of PAR1, makes it a compelling target for the development of novel antiplatelet therapies. UDM-001651 is a potent, selective, and orally bioavailable antagonist of PAR4, making it an invaluable pharmacological tool for studying the receptor's function in various physiological and pathological processes. These application notes provide detailed protocols and data for utilizing this compound in preclinical research.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological properties of this compound, demonstrating its potency, selectivity, and antithrombotic efficacy.

Table 1: In Vitro Activity of this compound

| Assay Type | Species | Agonist | IC50 (nM) |

| Platelet Aggregation | Human | γ-thrombin | 2.4 |

| Platelet Aggregation | Human | PAR4-AP (AYPGKF-NH2) | 3.1 |

| Calcium Mobilization (FLIPR) | Human | PAR4-AP (AYPGKF-NH2) | 4.2 |

Table 2: Selectivity Profile of this compound

| Receptor/Enzyme | Assay Type | IC50 (nM) |

| PAR1 | Calcium Mobilization | >10,000 |

| PAR2 | Calcium Mobilization | >10,000 |